molecular formula C6H12ClN3O3 B12426114 L-Histidine-d5 (hydrochloride hydrate)

L-Histidine-d5 (hydrochloride hydrate)

Cat. No.: B12426114
M. Wt: 214.66 g/mol
InChI Key: CMXXUDSWGMGYLZ-QGRMNJNTSA-N
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Description

L-Histidine-d5 (hydrochloride hydrate) is a deuterium-labeled version of L-Histidine hydrochloride hydrate. It is an endogenous metabolite and is used primarily in scientific research. The deuterium labeling makes it particularly useful in studies involving metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-Histidine-d5 (hydrochloride hydrate) typically involves the deuteration of L-Histidine hydrochloride hydrate. The process begins with the mixing of L-Histidine and deuterium oxide (D2O) in a controlled environment. The mixture is then subjected to a series of reactions to replace the hydrogen atoms with deuterium atoms. The final product is purified through crystallization and other purification techniques .

Industrial Production Methods

Industrial production of L-Histidine-d5 (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the final product meets the required standards for scientific research .

Chemical Reactions Analysis

Types of Reactions

L-Histidine-d5 (hydrochloride hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazole derivatives, amine derivatives, and various substituted histidine compounds .

Scientific Research Applications

L-Histidine-d5 (hydrochloride hydrate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Histidine-d5 (hydrochloride hydrate) involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound through various biochemical processes. This helps in understanding the molecular targets and pathways involved in histidine metabolism .

Comparison with Similar Compounds

L-Histidine-d5 (hydrochloride hydrate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

L-Histidine-d5 (hydrochloride hydrate) stands out due to its enhanced stability and the ability to provide more detailed insights into metabolic processes compared to its non-deuterated counterparts .

Properties

Molecular Formula

C6H12ClN3O3

Molecular Weight

214.66 g/mol

IUPAC Name

(2S)-2-amino-2,3,3-trideuterio-3-(2,4-dideuterio-1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i1D2,2D,3D,5D;;

InChI Key

CMXXUDSWGMGYLZ-QGRMNJNTSA-N

Isomeric SMILES

[2H]C1=C(NC(=N1)[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N.O.Cl

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl

Origin of Product

United States

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